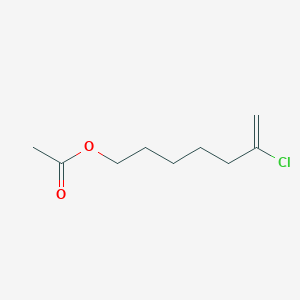

7-Acetoxy-2-chloro-1-heptene

Description

7-Acetoxy-2-chloro-1-heptene is an organochlorine compound with a heptene backbone functionalized by an acetoxy group at the 7th carbon and a chlorine atom at the 2nd position. Its structure combines electrophilic reactivity (due to the chlorine substituent) with ester-based solubility and stability (from the acetoxy group).

Properties

IUPAC Name |

6-chlorohept-6-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO2/c1-8(10)6-4-3-5-7-12-9(2)11/h1,3-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBBRBZSLJUYJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641237 | |

| Record name | 6-Chlorohept-6-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731773-21-0 | |

| Record name | 6-Hepten-1-ol, 6-chloro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chlorohept-6-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetoxy-2-chloro-1-heptene typically involves the reaction of 6-chloro-1-heptene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Acetoxy-2-chloro-1-heptene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form different products.

Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced forms.

Common Reagents and Conditions:

Substitution: Common reagents include sodium hydroxide or potassium hydroxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products:

Substitution: Products include various substituted heptenes.

Oxidation: Products include carboxylic acids or ketones.

Reduction: Products include alcohols or alkanes.

Scientific Research Applications

7-Acetoxy-2-chloro-1-heptene has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 7-Acetoxy-2-chloro-1-heptene involves its interaction with various molecular targets. The acetate group can undergo hydrolysis, releasing acetic acid and forming a reactive intermediate. This intermediate can then participate in further chemical reactions, leading to the formation of different products. The chlorine atom can also be involved in substitution reactions, altering the compound’s reactivity and properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Despite its structural uniqueness, direct comparative data for 7-acetoxy-2-chloro-1-heptene are scarce in publicly accessible literature. Below is an analysis based on functional group analogs and related esters:

Functional Group Analogues

- 2-Chloro-1-heptene : The absence of the 7-acetoxy group reduces polarity and ester-derived stability. This simpler alkene is more volatile and reactive in electrophilic additions but lacks the synthetic versatility provided by the acetoxy moiety.

- 7-Acetoxy-1-heptene: Without the 2-chloro substituent, this compound exhibits lower electrophilicity, making it less reactive in substitution reactions.

Chlorinated Esters

- Methyl 1-benzylbenzoimidazole-6-carboxylate (Ref: 10-F638849): Though structurally dissimilar (aromatic vs. aliphatic backbone), this compound shares ester functionality. Its discontinuation status parallels this compound, suggesting broader challenges in commercial viability for niche chlorinated esters.

Biological Activity

7-Acetoxy-2-chloro-1-heptene is an organic compound with the molecular formula CHClO. It features an acetate group, a chlorine atom, and a heptene chain, which contribute to its diverse applications in chemistry, biology, and medicine. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

The compound is characterized by:

- Acetate Group : Facilitates hydrolysis and formation of reactive intermediates.

- Chlorine Atom : Engages in substitution reactions, enhancing reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The acetate group can undergo hydrolysis to release acetic acid, forming a reactive intermediate that may participate in further reactions. The chlorine atom's presence allows for substitution reactions with nucleophiles, altering the compound's reactivity profile.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, derivatives containing halogenated alkenes have shown efficacy against various bacterial strains due to their ability to disrupt cellular membranes.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective toxicity towards certain cancer cells while exhibiting lower toxicity towards normal cells. This selectivity suggests potential as an anticancer agent.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | 4 |

| MCF-7 (Breast Cancer) | 20 | 3 |

| Normal Fibroblasts | >60 | - |

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the effects of this compound on various cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly at concentrations below those toxic to normal cells. The mechanism was linked to apoptosis induction through mitochondrial pathways.

Research on Antimicrobial Efficacy

Another study focused on the antimicrobial activity of halogenated alkenes, including this compound. The results showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

Comparison with Related Compounds

The biological activity of this compound can be compared with other halogenated compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 6-Chloro-1-heptene | Moderate antimicrobial activity | Lacks acetate group |

| 7-Acetoxy-1-heptene | Lower cytotoxicity | Lacks chlorine atom |

| 2-Chloro-1-heptene | Limited biological activity | Different chlorine positioning |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.